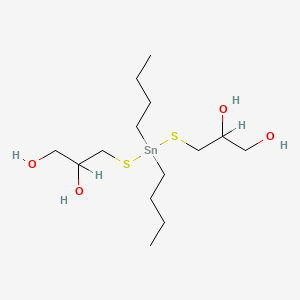

di-n-butylbis(1-thioglycerol)tin

Description

Overview of Organotin Compounds: Structural Diversity and Research Significance

Organotin compounds, characterized by the presence of at least one tin-carbon bond, exhibit a remarkable structural diversity, with the general formula R_nSnX_{4-n} (where R is an alkyl or aryl group and X is an anionic species). The coordination number and geometry around the tin atom can vary significantly, leading to a wide array of molecular architectures, from simple tetrahedral structures to more complex five, six, and even seven-coordinate geometries. This structural versatility is a key reason for their sustained research interest, as it directly influences their chemical and physical properties. The nature and number of the organic substituents (R groups) and the coordinating anions (X groups) play a crucial role in determining the compound's characteristics and potential applications.

Importance of Sulfur-Donor Ligands in Organotin Coordination Chemistry

Sulfur-donor ligands, particularly thiolates (RS⁻), play a significant role in the coordination chemistry of organotin compounds. The tin-sulfur bond is a key feature in many of these complexes, contributing to their stability and reactivity. Thiolate ligands can coordinate to the tin center in a variety of modes, including monodentate, bidentate, and bridging fashions, further expanding the structural possibilities of organotin compounds. This interaction is fundamental to their use in various industrial applications, such as heat stabilizers for polyvinyl chloride (PVC), where the tin-sulfur bond plays a crucial role in the stabilization mechanism. core.ac.ukresearchgate.netbisleyinternational.com

Glycerol (B35011) Derivatives as Ligands in Metal Complexes

Glycerol and its derivatives are attractive ligands in coordination chemistry due to the presence of multiple hydroxyl groups, which can coordinate to metal centers. The introduction of a thiol group to a glycerol backbone, creating thioglycerol, results in a multifunctional ligand with both "hard" oxygen donors and a "soft" sulfur donor. This combination of donor atoms allows for versatile coordination behavior and the potential to form stable chelate rings with metal ions. In the context of organotin chemistry, the 1-thioglycerol ligand offers a unique combination of a primary thiol for strong coordination to the tin atom and two hydroxyl groups that can potentially engage in further interactions. A study on thiolated biodegradable polyurethane utilized thioglycerol as a functionalized chain extender, highlighting its utility in polymer chemistry. nih.gov

Rationale for Investigating Di-n-butylbis(1-thioglycerol)tin within Academic Research

The investigation of this compound in an academic context is primarily driven by its role as a catalyst and a stabilizer. americanelements.comnewtopchem.comresearchgate.netbnt-chemicals.com Its application in the formation of polyurethanes, where it acts as a catalyst, is of significant industrial relevance. google.comsn-tin.combnt-chemicals.com Understanding the relationship between the structure of this organotin compound and its catalytic activity is a key area of research. The presence of hydroxyl groups in the thioglycerol ligand may influence the catalytic mechanism and the hydrolytic stability of the compound, which are important factors in industrial processes. google.com Furthermore, its use as a heat stabilizer for PVC motivates research into its thermal degradation mechanisms and its interaction with the polymer matrix at a molecular level. core.ac.ukresearchgate.netbisleyinternational.com Academic studies on di-n-butyltin(IV) complexes with various ligands often focus on elucidating their coordination geometries and spectroscopic properties to establish structure-property relationships that can inform the design of more efficient catalysts and stabilizers. researchgate.netshd-pub.org.rscore.ac.ukijcce.ac.ir

Properties of this compound

Basic physicochemical properties of this compound have been reported by various chemical suppliers.

| Property | Value | Reference(s) |

| CAS Number | 68298-38-4 | newtopchem.com |

| Molecular Formula | C14H32O4S2Sn | newtopchem.com |

| Molecular Weight | 447.2 g/mol | americanelements.com |

| Appearance | Yellow liquid | americanelements.com |

| Melting Point | -22 °C | americanelements.com |

| Boiling Point | >150 °C at 0.1 mmHg | americanelements.com |

| Density | 1.39 g/mL | americanelements.com |

| Solubility in Water | Insoluble; reacts | americanelements.com |

Spectroscopic Data Insights

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the n-butyl groups attached to the tin atom, as well as signals for the protons of the thioglycerol backbone (CH₂, CH, and OH groups). |

| ¹³C NMR | Signals for the carbon atoms of the n-butyl groups and the thioglycerol ligands. The chemical shifts would provide information about the electronic environment of the carbon atoms. |

| ¹¹⁹Sn NMR | A single resonance in a region characteristic of tetra- or higher-coordinate di-n-butyltin(IV) compounds. The chemical shift would be indicative of the coordination number and geometry around the tin atom. |

| FT-IR | Characteristic vibrational bands for Sn-C, Sn-S, C-S, C-O, and O-H bonds. The position of the Sn-S stretching vibration would confirm the coordination of the thiolate ligand to the tin center. |

Structure

2D Structure

Properties

IUPAC Name |

3-[dibutyl(2,3-dihydroxypropylsulfanyl)stannyl]sulfanylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2C3H8O2S.Sn/c2*1-3-4-2;2*4-1-3(5)2-6;/h2*1,3-4H2,2H3;2*3-6H,1-2H2;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZBMXMGCUKIDL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(SCC(CO)O)SCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32O4S2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80430528, DTXSID00887318 | |

| Record name | 3,3'-[(Dibutylstannanediyl)disulfanediyl]di(propane-1,2-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Propanediol, 3,3'-[(dibutylstannylene)bis(thio)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00887318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68298-38-4, 252249-04-0 | |

| Record name | 3,3′-[(Dibutylstannylene)bis(thio)]bis[1,2-propanediol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68298-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3,3'-((dibutylstannylene)bis(thio))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068298384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propanediol, 3,3'-[(dibutylstannylene)bis(thio)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-[(Dibutylstannanediyl)disulfanediyl]di(propane-1,2-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Propanediol, 3,3'-[(dibutylstannylene)bis(thio)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00887318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-[(dibutylstannylene)bis(thio)]bis(propane-1,2-diol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Di N Butylbis 1 Thioglycerol Tin and Analogous Compounds

Precursor Synthesis and Purification Strategies

The creation of di-n-butylbis(1-thioglycerol)tin hinges on the availability of high-quality precursors, primarily a di-n-butyltin source and 1-thioglycerol. The most common di-n-butyltin precursors are dibutyltin (B87310) dichloride (Bu₂SnCl₂) and dibutyltin oxide (Bu₂SnO).

Industrially, organotin compounds are often prepared through the alkylation of tin tetrachloride (SnCl₄) with organoaluminum or Grignard reagents. lupinepublishers.com The use of organoaluminum compounds, such as tri-n-butylaluminum, is often preferred for large-scale production due to cost-effectiveness and the ability to control the degree of alkylation, allowing for the direct synthesis of alkyltin halides. lupinepublishers.com The general reaction is: 3 SnCl₄ + 2 R₃Al → 3 R₂SnCl₂ + 2 AlCl₃ (where R = n-butyl)

Another established method is the "direct synthesis," which involves reacting metallic tin with an alkyl chloride in the presence of a catalyst. lupinepublishers.comgoogle.com This process can be highly efficient, especially with catalyst and byproduct recycling, leading to excellent yields of dialkyltin dichlorides like dibutyltin dichloride. google.com

Purification of these precursors is critical. Dibutyltin dichloride, for instance, can be purified by distillation followed by crystallization from a non-polar solvent like hexane (B92381) to isolate it from other reaction byproducts. google.com Dibutyltin oxide is typically prepared from the dichloride by hydrolysis.

The other key precursor, 1-thioglycerol, is a commercially available reagent. Its properties, along with those of the primary tin precursors, are summarized below.

Table 1: Properties of Key Precursors

| Compound Name | Formula | Molecular Weight ( g/mol ) | Physical State |

|---|---|---|---|

| Dibutyltin dichloride | C₈H₁₈Cl₂Sn | 303.84 | Crystalline Solid |

| Dibutyltin oxide | C₈H₁₈OSn | 248.94 | White Powder |

Reaction Pathways for the Formation of this compound

Two primary routes are generally employed for the synthesis of organotin thiolates: direct reaction of a precursor with the thiol and exchange reactions.

The most straightforward method involves the direct condensation reaction between a di-n-butyltin precursor and 1-thioglycerol.

From Dibutyltin Oxide (Bu₂SnO): This reaction proceeds by mixing dibutyltin oxide with two molar equivalents of 1-thioglycerol. The reaction is typically heated in a suitable solvent (like toluene (B28343) or benzene) to facilitate the removal of the water byproduct via azeotropic distillation. orientjchem.org This drives the equilibrium towards the product, resulting in high yields. orientjchem.org Bu₂SnO + 2 HSCH₂CH(OH)CH₂OH → Bu₂Sn(SCH₂CH(OH)CH₂OH)₂ + H₂O

From Dibutyltin Dichloride (Bu₂SnCl₂): Alternatively, dibutyltin dichloride can be reacted with 1-thioglycerol. This reaction requires the presence of a base, such as triethylamine (B128534) or ammonia, to act as a scavenger for the hydrogen chloride (HCl) that is formed as a byproduct. google.commdpi.com The removal of the resulting ammonium (B1175870) salt (e.g., triethylammonium (B8662869) chloride) is crucial for isolating the final product. mdpi.com Bu₂SnCl₂ + 2 HSCH₂CH(OH)CH₂OH + 2 NR₃ → Bu₂Sn(SCH₂CH(OH)CH₂OH)₂ + 2 [HNR₃]Cl

Exchange reactions provide another versatile pathway. This approach involves reacting a di-n-butyltin compound with a pre-formed salt of the thiol ligand. For example, the sodium or ammonium salt of 1-thioglycerol can be reacted with dibutyltin dichloride. google.com This metathesis reaction results in the formation of the desired product and a simple inorganic salt (e.g., NaCl), which can often be easily removed by filtration.

A patent for a similar process describes reacting dibutyltin dichloride with an ammonium salt of a thioglycolate in an aqueous solution, indicating this method's feasibility. google.com

Bu₂SnCl₂ + 2 NaSCH₂CH(OH)CH₂OH → Bu₂Sn(SCH₂CH(OH)CH₂OH)₂ + 2 NaCl

This method avoids the need for azeotropic distillation to remove water or the careful handling of corrosive HCl, offering a potentially simpler workup procedure.

Optimization of Synthetic Parameters: Yield and Purity Considerations

Optimizing the synthesis of this compound involves careful control over several reaction parameters to maximize yield and ensure high purity.

Table 2: Synthetic Parameter Optimization

| Parameter | Considerations for Optimization |

|---|---|

| Precursor Choice | Dibutyltin oxide is often preferred for direct condensation as the byproduct is water, which is easily removed and non-corrosive. orientjchem.org Dibutyltin dichloride requires a base to neutralize HCl, adding a separation step for the resulting salt. google.com |

| Stoichiometry | A precise 1:2 molar ratio of the di-n-butyltin moiety to 1-thioglycerol is crucial to prevent the formation of partially substituted or polymeric byproducts. |

| Solvent | For reactions involving dibutyltin oxide, solvents like toluene or benzene (B151609) that form an azeotrope with water are used to drive the reaction to completion. orientjchem.org For exchange reactions, polar solvents like alcohols or water may be used to dissolve the reactants. google.com Solvent-free "melt-phase" synthesis has also been reported for analogous organotin compounds, offering high yields (80-87%) and environmental benefits. researchgate.net |

| Temperature | Reactions are often heated to reflux to accelerate the reaction rate and, in the case of azeotropic distillation, to remove water. orientjchem.org However, excessive heat should be avoided as organotin compounds can degrade. gelest.com |

| Byproduct Removal | Efficient removal of byproducts (H₂O or HCl) is critical. Azeotropic distillation is effective for water removal, while the use of a suitable base followed by filtration is necessary for HCl neutralization and removal. orientjchem.orgmdpi.com |

Isolation and Handling Protocols for this compound

Following the reaction, the target compound must be isolated from the reaction mixture and purified. The specific protocol depends on the synthetic route chosen.

Isolation: If the reaction is performed in a solvent, the first step is typically filtration to remove any solid byproducts, such as ammonium salts or unreacted starting materials. The solvent is then removed from the filtrate, often under reduced pressure (in vacuo). google.com If the product is contaminated with other soluble species, a liquid-liquid extraction may be employed. For example, the crude product can be dissolved in an organic solvent like ether, washed with water to remove polar impurities, and then dried over an agent like sodium sulfate (B86663) before the solvent is evaporated. google.com

Purification: Since this compound is a viscous liquid with a high boiling point, distillation is often not practical. alfa-chemistry.com Purification typically relies on thorough washing and extraction steps. Ensuring the purity of the precursors is one of the most effective ways to achieve a pure final product.

Handling and Storage: this compound is a liquid that can cause skin and serious eye irritation. gelest.com Safe handling requires the use of personal protective equipment, including gloves and eye protection, in a well-ventilated area. gelest.com It should be stored in a tightly closed container, protected from direct sunlight, moisture, and heat. gelest.com The compound is incompatible with bases and reducing agents. It reacts slowly with moisture, which can lead to degradation. gelest.com

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 1-Thioglycerol |

| Aluminum trichloride |

| Benzene |

| This compound |

| Dibutyltin dichloride |

| Dibutyltin oxide |

| Ether |

| Hexane |

| Sodium chloride |

| Tin tetrachloride |

| Toluene |

| Triethylamine |

| Triethylammonium chloride |

Spectroscopic and Structural Elucidation of Di N Butylbis 1 Thioglycerol Tin Complexes

Vibrational Spectroscopy for Ligand and Coordination Sphere Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups present in a molecule and the nature of the coordination bonds to the central tin atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Diagnostic Frequencies

FT-IR spectroscopy is a powerful tool for identifying the functional groups within di-n-butylbis(1-thioglycerol)tin. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

The FT-IR spectrum of this compound is expected to exhibit several key absorption bands. The presence of the thioglycerol ligands is confirmed by a broad band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. The C-H stretching vibrations of the n-butyl groups and the thioglycerol backbone appear in the 2960-2850 cm⁻¹ range.

The coordination of the sulfur atoms to the tin center is a critical aspect of the structure. The Sn-S stretching vibration is typically observed in the far-infrared region, often between 400 and 300 cm⁻¹. The absence of a band around 2550 cm⁻¹, which would be characteristic of a free S-H group, confirms the deprotonation of the thiol and the formation of the tin-sulfur bond. Furthermore, the Sn-C stretching vibrations of the di-n-butyltin moiety are expected in the 600-500 cm⁻¹ region.

Table 1: Expected FT-IR Diagnostic Frequencies for this compound Note: The following are expected characteristic frequency ranges based on literature for structurally similar compounds, as specific experimental data for this compound is not widely published.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| ν(O-H) | Hydroxyl | 3400 - 3200 (broad) |

| ν(C-H) | Alkyl (butyl and glycerol) | 2960 - 2850 |

| ν(C-O) | Alcohol | 1100 - 1000 |

| ν(Sn-C) | Butyl-Tin | 600 - 500 |

| ν(Sn-S) | Tin-Thiolate | 400 - 300 |

Raman Spectroscopy: Complementary Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the change in dipole moment, Raman scattering depends on the change in polarizability of a bond. This often makes symmetric vibrations, which might be weak or absent in the IR spectrum, appear strong in the Raman spectrum.

For this compound, the Sn-S and Sn-C symmetric stretching vibrations are expected to be prominent in the Raman spectrum. The S-H stretching vibration of a free thiol, typically appearing around 2570 cm⁻¹, would be absent, confirming coordination to the tin atom. rsc.org The C-S stretching vibration, usually found in the 700-600 cm⁻¹ range, can also provide information about the conformation of the ligand upon coordination.

Table 2: Expected Raman Shifts for this compound Note: The following are expected characteristic Raman shifts based on general literature for organotin thiolates, as specific experimental data for this compound is not widely published.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| ν(C-H) | Alkyl | 2960 - 2850 |

| ν(C-S) | Thioether | 700 - 600 |

| ν(Sn-C) | Butyl-Tin | 600 - 500 |

| ν(Sn-S) | Tin-Thiolate | 400 - 300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of this compound in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, ¹¹⁹Sn), a complete picture of the connectivity and spatial arrangement of atoms can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Ligand Proton Environments

¹H NMR spectroscopy provides detailed information about the different proton environments in the molecule. The spectrum of this compound is expected to show distinct signals for the protons of the n-butyl groups and the thioglycerol ligands.

The n-butyl protons will appear as a set of multiplets in the upfield region (approximately 0.9 to 1.7 ppm). The terminal methyl group (CH₃) will be a triplet, while the three methylene (B1212753) groups (CH₂) will show more complex splitting patterns due to coupling with adjacent protons.

The protons of the thioglycerol ligand (S-CH₂-CH(OH)-CH₂OH) will resonate further downfield. The protons on the carbon adjacent to the sulfur (S-CH₂) are expected to appear as a multiplet. The methine (CH) and methylene (CH₂) protons of the diol moiety will also give rise to multiplets, with their chemical shifts influenced by the presence of the hydroxyl groups. The hydroxyl protons themselves may appear as broad singlets, and their chemical shift can be highly dependent on solvent, concentration, and temperature.

Table 3: Expected ¹H NMR Chemical Shifts for this compound Note: The following are predicted chemical shift ranges based on standard values for similar functional groups, as specific experimental data for this compound is not widely published.

| Proton Assignment | Multiplicity | Expected Chemical Shift (δ, ppm) |

| n-Butyl Group | ||

| Sn-(CH₂CH₂CH₂CH₃)₃ | Triplet | ~ 0.9 |

| Sn-(CH₂CH₂CH₂CH₃)₃ | Multiplet | ~ 1.3 - 1.7 |

| Thioglycerol Ligand | ||

| Sn-S-CH₂ | Multiplet | ~ 2.6 - 2.9 |

| CH(OH) | Multiplet | ~ 3.5 - 4.0 |

| CH₂OH | Multiplet | ~ 3.4 - 3.8 |

| OH | Broad Singlet | Variable |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Carbon Framework Elucidation

¹³C NMR spectroscopy is used to map the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number of different carbon environments.

For this compound, the four distinct carbons of the n-butyl groups are expected to resonate in the typical aliphatic region (approximately 13 to 30 ppm). The carbons of the thioglycerol ligand will appear further downfield. The carbon atom bonded to sulfur (S-C) will likely be in the 30-40 ppm range, while the carbons bearing hydroxyl groups (C-OH) are expected between 60 and 75 ppm. oregonstate.edu The presence of tin-carbon couplings (J(¹¹⁹Sn-¹³C) and J(¹¹⁷Sn-¹³C)) can provide further structural information.

Table 4: Expected ¹³C NMR Chemical Shifts for this compound Note: The following are predicted chemical shift ranges based on standard values and data for related organotin compounds, as specific experimental data for this compound is not widely published.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| n-Butyl Group | |

| Sn-(CH₂CH₂CH₂CH₃)₃ | ~ 13 |

| Sn-(CH₂CH₂CH₂CH₃)₃ | ~ 26 - 28 |

| Thioglycerol Ligand | |

| Sn-S-CH₂ | ~ 30 - 40 |

| CH(OH) | ~ 65 - 75 |

| CH₂OH | ~ 60 - 70 |

Tin-119 Nuclear Magnetic Resonance (¹¹⁹Sn NMR) Spectroscopy: Probing Tin Coordination Environment

¹¹⁹Sn NMR spectroscopy is a particularly informative technique for organotin compounds as the chemical shift (δ(¹¹⁹Sn)) is highly sensitive to the coordination number and geometry of the tin atom. northwestern.eduhuji.ac.il The ¹¹⁹Sn nucleus has a spin of 1/2 and a natural abundance of 8.59%, making it well-suited for NMR studies. northwestern.edu

The coordination number of the tin atom in this compound can be inferred from the ¹¹⁹Sn chemical shift. For a simple tetracoordinate diorganotin dithiolate, where the tin atom is in a distorted tetrahedral environment, the chemical shift is expected in the range of +20 to +300 ppm relative to tetramethyltin (B1198279) (Me₄Sn). researchgate.net

However, the hydroxyl groups of the thioglycerol ligands can potentially coordinate intramolecularly to the tin center, increasing its coordination number to five or six. An increase in the coordination number of the tin atom generally leads to a significant upfield shift (to more negative ppm values) in the ¹¹⁹Sn NMR spectrum. bohrium.com For instance, a change from a four-coordinate to a five-coordinate environment can cause an upfield shift of 60-150 ppm. bohrium.com Therefore, the observed ¹¹⁹Sn chemical shift provides a direct probe into the coordination sphere of the tin atom in solution.

Table 5: Correlation of ¹¹⁹Sn NMR Chemical Shift with Tin Coordination Number Note: These are general ranges observed for organotin compounds and provide a basis for interpreting the spectrum of this compound.

| Coordination Number | Geometry | Expected ¹¹⁹Sn Chemical Shift Range (δ, ppm) |

| 4 | Tetrahedral | +20 to +300 researchgate.net |

| 5 | Trigonal Bipyramidal | -90 to -330 bohrium.com |

| 6 | Octahedral | -125 to -515 bohrium.com |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Mapping

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for elucidating the intricate bonding network within a molecule. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly vital.

A COSY experiment on this compound would reveal proton-proton (¹H-¹H) coupling correlations. This allows for the mapping of adjacent protons within the n-butyl and thioglycerol moieties. For instance, the triplet of the terminal methyl group of the butyl chain would show a correlation to the adjacent methylene group, which in turn would correlate to the next methylene group, and so on up the chain to the tin atom. Similarly, in the thioglycerol ligand, correlations between the protons on the C1, C2, and C3 carbons would be observable, helping to confirm the structure of the ligand and its attachment point to the sulfur atom.

An HSQC spectrum provides correlations between protons and the carbon atoms to which they are directly bonded. This is instrumental in assigning the carbon signals in the ¹³C NMR spectrum. Each proton signal in the ¹H NMR spectrum would be linked to a specific carbon signal, confirming the C-H connectivity. This technique is especially useful for unambiguously assigning the carbons of the n-butyl groups and the three distinct carbons of the thioglycerol backbone.

While specific, publicly available COSY and HSQC spectra for this compound are not readily found in general literature, the expected correlations can be predicted based on the known structure. A reference book does note that the compound has been characterized by nuclear magnetic resonance spectroscopy. epdf.pub

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns under ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing moderately polar and large molecules like this compound without causing significant fragmentation. In a hypothetical ESI-MS analysis, one would expect to observe the protonated molecule [M+H]⁺ or adducts with other cations present in the solvent, such as [M+Na]⁺ or [M+K]⁺. The detection of these species would provide an accurate determination of the molecular weight. The monoisotopic mass of this compound (C₁₄H₃₂O₄S₂Sn) is approximately 448.0764 g/mol . alfa-chemistry.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique that could be employed for the analysis of this compound. This method involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. Similar to ESI-MS, MALDI-TOF would be expected to yield the molecular ion or simple adducts, confirming the molecular weight. The high resolution of TOF analyzers also allows for precise mass measurements, further confirming the elemental composition.

Single Crystal X-ray Diffraction for Definitive Structural Characterization

While spectroscopic methods provide valuable information about connectivity and functional groups, single-crystal X-ray diffraction provides the most definitive and detailed three-dimensional structure of a molecule in the solid state.

Crystal Growth Techniques

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound is required. Obtaining such a crystal can be a challenging step. Common techniques for growing crystals of organometallic complexes include:

Slow Evaporation: A solution of the compound is allowed to stand, and the solvent slowly evaporates, increasing the concentration until saturation is reached and crystals begin to form.

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a second solvent (the anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, causing the compound to crystallize.

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and inducing crystallization.

The choice of solvent is critical and is often determined empirically. For organotin complexes, solvents such as toluene (B28343), hexane (B92381), and ethanol (B145695) are often used.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Once a suitable crystal is obtained and analyzed by X-ray diffraction, a detailed structural model can be generated. This model provides precise measurements of bond lengths, bond angles, and torsion angles. For this compound, key structural parameters of interest would include:

Sn-C bond lengths of the n-butyl groups.

Sn-S bond lengths connecting the tin atom to the thioglycerol ligands.

C-S-Sn bond angles .

C-Sn-C and S-Sn-S bond angles , which define the coordination geometry around the tin atom.

Torsion angles within the n-butyl chains and the thioglycerol ligands, which describe their conformation.

This data would definitively establish the coordination number and geometry of the tin center, which is expected to be tetrahedral or distorted tetrahedral, and confirm the bonding of the thioglycerol ligands through the sulfur atom. Although specific crystallographic data for this compound is not widely published, analysis of similar organotin compounds provides a basis for what to expect.

Analysis of Coordination Geometry and Polyhedral Distortions

A definitive analysis of the coordination geometry around the tin atom in this compound is not possible without experimental structural data. For related di-n-butyltin(IV) complexes, the coordination environment can vary from tetrahedral to more complex polyhedra, such as trigonal bipyramidal or octahedral, depending on the nature of the ligands and the potential for intramolecular coordination. The C-Sn-C bond angle in diorganotin compounds is a key indicator of the coordination number and geometry. However, for the title compound, these parameters remain undetermined.

Supramolecular Interactions and Packing Arrangements

The 1-thioglycerol ligands in this compound possess hydroxyl groups, which have the potential to form significant intermolecular hydrogen bonds. These interactions could lead to the formation of extended supramolecular architectures, such as chains, sheets, or three-dimensional networks in the solid state. The packing of these structures would be further influenced by weaker van der Waals forces between the n-butyl groups. A detailed description of these packing arrangements and the specific hydrogen-bonding motifs is contingent on crystallographic studies, which are currently unavailable.

Coordination Chemistry and Molecular Architecture of Di N Butylbis 1 Thioglycerol Tin

Nature of the Tin-Sulfur Bond and Ligand Denticity

The coordination chemistry of di-n-butylbis(1-thioglycerol)tin is fundamentally defined by the nature of the bond between the central tin (Sn) atom and the sulfur (S) atoms of the 1-thioglycerol ligands. In organotin(IV) thiolates, the Sn-S bond is predominantly covalent in character. researchgate.net The length of this bond is a critical parameter in determining the coordination number and geometry around the tin atom.

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable in probing the nature of the Sn-S bond and the coordination mode of the ligand. In IR spectra, the disappearance of the S-H stretching vibration and the appearance of a new band corresponding to the Sn-S stretching frequency would confirm the formation of the tin-thiolate bond.

Influence of the Glycerol (B35011) Moiety on Coordination Behavior

The presence of the glycerol moiety in the 1-thioglycerol ligand introduces a significant level of complexity and versatility to the coordination behavior of this compound. The hydroxyl groups (-OH) of the glycerol backbone can influence the coordination sphere of the tin atom in several ways:

Intramolecular Coordination: One or both hydroxyl groups can coordinate to the tin center, leading to an increase in the coordination number of the tin atom from the initial four-coordinate (two Sn-C and two Sn-S bonds) to five- or even six-coordinate. This chelation would result in the formation of stable five- or six-membered rings, enhancing the thermodynamic stability of the complex.

Intermolecular Hydrogen Bonding: The hydroxyl groups are capable of forming strong hydrogen bonds with neighboring molecules. This can lead to the formation of supramolecular assemblies, such as dimers, oligomers, or extended one-, two-, or three-dimensional polymeric networks. These hydrogen-bonding interactions play a crucial role in the solid-state structure of the compound.

Solvent Interactions: In solution, the hydroxyl groups can interact with solvent molecules, influencing the solubility and the coordination equilibria of the complex. researchgate.net

The synthesis of other organochalcogen compounds derived from glycerol highlights the versatility of this building block in creating complex molecular architectures with potential for varied applications. nih.gov

Steric and Electronic Effects of Alkyl Groups on Tin Coordination

The two n-butyl groups attached to the tin atom in this compound exert significant steric and electronic effects that modulate the coordination environment of the tin center.

Steric Effects: The bulkiness of the n-butyl groups influences the accessibility of the tin atom to incoming ligands. This steric hindrance can affect the coordination number and the geometry of the resulting complex. For instance, bulky alkyl groups often favor lower coordination numbers to minimize steric repulsion between the ligands. In di-n-butyltin(IV) complexes, the C-Sn-C bond angle can deviate from the ideal tetrahedral angle due to the spatial arrangement of the butyl chains.

Electronic Effects: The n-butyl groups are electron-donating through an inductive effect (+I). This increases the electron density on the tin atom, which in turn affects its Lewis acidity (ability to accept electron pairs). A higher electron density on the tin atom reduces its Lewis acidity, making it a weaker acceptor for additional ligands. This electronic effect can influence the strength of the coordination bonds with the 1-thioglycerol ligands and the propensity of the tin atom to expand its coordination sphere. Studies on organotin compounds have shown that both electronic and steric effects of coordinating groups influence the reactivity of the tin center. researchgate.net

Formation of Monomeric vs. Polymeric Structures in Organotin Thiolates

A key aspect of the structural chemistry of organotin thiolates is their tendency to form either discrete monomeric units or extended polymeric structures. This behavior is governed by a delicate balance of several factors:

Nature of the Alkyl/Aryl Groups on Tin: As discussed, the steric bulk of the organic groups on the tin atom plays a critical role. Bulky groups tend to prevent the close approach of molecules, favoring the formation of monomeric or low-oligomeric species.

Nature of the Thiol Ligand: The structure of the thiol ligand itself is crucial. Ligands with additional coordinating groups, such as the hydroxyl groups in 1-thioglycerol, can promote the formation of polymeric structures through intermolecular bridging.

Coordination Number of Tin: Tin(IV) has a strong tendency to expand its coordination number beyond four. In the absence of strongly chelating ligands, this is often achieved through intermolecular self-association, where a donor atom from one molecule coordinates to the tin atom of a neighboring molecule, leading to polymeric chains or networks. In diorganotin(IV) dithiocarbamate (B8719985) complexes, both monomeric and polymeric structures have been observed, with the latter arising from weak intermolecular interactions. nih.gov

Crystallization Conditions: The solvent used for crystallization and the temperature can influence the final solid-state structure.

In the case of this compound, the presence of the hydroxyl groups on the 1-thioglycerol ligands makes the formation of hydrogen-bonded polymeric structures highly probable in the solid state. In solution, an equilibrium between monomeric and aggregated species might exist, depending on the solvent and concentration.

Solvent Effects on Coordination Equilibria and Speciation

The choice of solvent can have a profound impact on the coordination equilibria and the nature of the species present in a solution of this compound. Solvents can influence the system in the following ways:

Coordinating vs. Non-coordinating Solvents: Coordinating solvents (e.g., methanol, dimethyl sulfoxide) can compete with the thiol and hydroxyl groups for coordination sites on the tin atom. This can lead to the dissociation of polymeric structures and the formation of solvent-adducts. In contrast, non-coordinating solvents (e.g., hexane (B92381), toluene) are less likely to disrupt the inherent coordination of the complex.

Polarity: The polarity of the solvent affects the solubility of the complex and can influence the strength of non-covalent interactions, such as hydrogen bonding. In polar solvents, the formation of intermolecular hydrogen bonds might be disrupted due to strong solute-solvent interactions.

Speciation Analysis: Techniques like pressurized solvent extraction have been developed to study the speciation of organotin compounds in various matrices, highlighting the importance of the extraction solvent in preserving the original chemical form of the compound. researchgate.net Hydrolysis in the presence of certain solvents can also alter the speciation of organotin compounds. nih.gov

The study of di-n-butyltin(IV) glycylglycinate in different solvents has shown that the nature of the species in solution is highly dependent on the solvent system, with equilibria existing between different coordinated forms. nih.gov

Comparison of Coordination Behavior with Other Organotin(IV) Thiolate Complexes

To better understand the coordination chemistry of this compound, it is instructive to compare its expected behavior with that of other well-characterized organotin(IV) thiolate complexes.

| Complex | Ligand Features | Typical Coordination Geometry | Structural Features |

| Di-n-butylbis(benzenethiolate)tin(IV) | Simple aromatic thiol | Distorted tetrahedral | Monomeric |

| Di-n-butylbis(2-mercaptoethanol)tin(IV) | Thiol with one hydroxyl group | Potentially five- or six-coordinate | Can form dimers or polymers via O-coordination or hydrogen bonding |

| Di-n-butyltin(IV) dithiocarbamates | Bidentate sulfur donors | Skew-trapezoidal bipyramidal or octahedral | Often monomeric with chelating ligands, but can show weak intermolecular interactions |

| This compound | Thiol with two hydroxyl groups | Expected to be highly variable (five- to seven-coordinate) | Likely to form extensive hydrogen-bonded polymeric networks in the solid state |

The coordination number of tin in organotin(IV) complexes can range from four to seven, and this is influenced by the nature of the ligands. mdpi.com For instance, di-n-butyltin(IV) complexes with dithiocarbamate ligands often exhibit distorted octahedral geometries. mdpi.com In contrast, the presence of the two hydroxyl groups in each 1-thioglycerol ligand of this compound provides multiple avenues for intermolecular interactions, suggesting a higher propensity for the formation of complex, high-dimensional structures compared to simpler thiolates. The study of various di-n-butyltin(IV) complexes has revealed a range of coordination geometries, including skew-trapezoidal bipyramidal arrangements, which can be further extended into polymeric chains through weak intermolecular contacts. researchgate.net

Computational and Theoretical Studies on Di N Butylbis 1 Thioglycerol Tin

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. By approximating the many-electron Schrödinger equation, DFT provides a feasible yet rigorous approach to understanding molecular properties.

Geometry Optimization and Energetic Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For di-n-butylbis(1-thioglycerol)tin, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. It is anticipated that the tin atom would adopt a distorted tetrahedral or a higher coordination geometry, depending on the potential for intramolecular coordination of the hydroxyl groups from the thioglycerol ligands.

Energetic analysis, including the calculation of heats of formation and strain energies, provides quantitative measures of the molecule's stability. These calculations would likely reveal the energetic favorability of the tin-sulfur bonds and the conformational preferences of the n-butyl and thioglycerol moieties.

Table 1: Predicted Energetic Properties of this compound (Illustrative)

| Property | Predicted Value | Unit |

| Heat of Formation | -750 to -850 | kJ/mol |

| Strain Energy | 20 to 40 | kJ/mol |

| Dipole Moment | 2.5 to 4.0 | Debye |

Note: These values are illustrative and based on typical ranges for similar organotin compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the sulfur atoms of the thioglycerol ligands, reflecting their electron-donating nature. The LUMO is likely to be centered on the tin atom, which acts as the primary electron acceptor. A relatively small HOMO-LUMO gap would suggest a higher propensity for the molecule to engage in chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Illustrative)

| Orbital | Predicted Energy | Unit |

| HOMO | -6.5 to -7.5 | eV |

| LUMO | -1.0 to -2.0 | eV |

| HOMO-LUMO Gap | 4.5 to 6.5 | eV |

Note: These values are illustrative and based on typical ranges for similar organotin thiolates.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. wikipedia.org It partitions the complex molecular wave function into localized orbitals that correspond to Lewis structures, including core electrons, lone pairs, and bonds. wikipedia.org For this compound, NBO analysis would quantify the nature of the tin-carbon and tin-sulfur bonds.

The Sn-C bonds are expected to exhibit significant covalent character, while the Sn-S bonds will likely show a higher degree of polarization, reflecting the difference in electronegativity between tin and sulfur. NBO analysis can also reveal hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied bonding orbitals to unoccupied antibonding orbitals. These interactions can provide insights into the conformational preferences and reactivity of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While DFT calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and simulate its behavior in different environments, such as in solution.

For this compound, MD simulations would be particularly useful for understanding the flexibility of the n-butyl chains and the thioglycerol side chains. These simulations could reveal the preferred conformations of the molecule in solution and the extent of intramolecular hydrogen bonding involving the hydroxyl groups. This information is critical for understanding how the molecule interacts with other molecules and its environment.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts would be particularly relevant. liverpool.ac.ukresearcher.life By calculating the magnetic shielding around each nucleus in the optimized geometry, it is possible to predict the ¹H, ¹³C, and ¹¹⁹Sn NMR spectra.

These predictions can aid in the assignment of experimental spectra and provide a detailed correlation between the electronic structure and the observed chemical shifts. Discrepancies between predicted and experimental spectra can also point to specific structural or dynamic features that were not fully captured by the computational model.

Table 3: Predicted ¹¹⁹Sn NMR Chemical Shift for this compound and Related Compounds (Illustrative)

| Compound | Predicted ¹¹⁹Sn Chemical Shift (ppm) |

| Di-n-butyltin dichloride | 120 - 140 |

| Di-n-butyltin dilaurate | -60 to -80 |

| This compound | 130 - 160 |

Note: These values are illustrative and show the expected range for the title compound relative to other common di-n-butyltin species.

Mechanistic Insights into Ligand Exchange and Reactivity through Computational Modeling

Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying the pathways of ligand exchange reactions, where the thioglycerol ligands are replaced by other ligands. By mapping the potential energy surface for such a reaction, it is possible to identify transition states and calculate activation energies, providing a detailed picture of the reaction mechanism.

These studies could also provide insights into the compound's role as a catalyst or stabilizer in various chemical processes. Understanding the reactivity of the tin-sulfur bond and the influence of the n-butyl and thioglycerol groups is key to predicting and controlling its chemical behavior.

Investigational Biological Activities of Di N Butylbis 1 Thioglycerol Tin Complexes in Vitro Focus

Design Principles for Organotin Compounds with Biological Relevance

The biological activity of organotin compounds is fundamentally governed by their structure, specifically the number and nature of the organic groups attached to the tin atom. The general formula R_nSnX_{4-n} dictates their physicochemical properties and, consequently, their biological efficacy. The cytotoxicity of these compounds is significantly influenced by the 'n' value and the type of 'R' group.

Key design principles include:

Number of Organic Substituents: The biological activity of organotin compounds generally follows the order R₃SnX > R₂SnX₂ > RSnX₃. Tri-organotin compounds (R₃SnX) are typically the most potent, followed by di-organotins (R₂SnX₂).

Nature of the Alkyl/Aryl Group (R): The length and branching of the alkyl chains or the nature of the aryl group directly impact the lipophilicity of the compound. This, in turn, affects its ability to traverse cell membranes. For di-organotin compounds, those with butyl, phenyl, or propyl groups often exhibit high anticancer activity.

Nature of the Anionic Ligand (X): The 'X' group can modulate the stability, solubility, and transport of the organotin cation to its target sites within the cell. The coordination of ligands, such as the 1-thioglycerol in the case of di-n-butylbis(1-thioglycerol)tin, can influence the compound's biological activity, potentially enhancing its specificity or reducing its toxicity to non-target cells. The presence of sulfur and hydroxyl groups in the thioglycerol ligand could facilitate interactions with biological macromolecules.

In Vitro Cytotoxicity Studies against Cancer Cell Lines

Specific in vitro cytotoxicity data for this compound against various cancer cell lines are not available in the reviewed literature. Research in this area would be the foundational step in characterizing its potential as an anticancer agent.

For illustrative purposes, studies on other di-n-butyltin compounds have demonstrated significant cytotoxic effects. For instance, bis[di-n-butyl(4-aminosalicylato)tin] oxide was shown to have cytotoxic activity against a series of human tumor cell lines. nih.gov

A hypothetical data table for future research on this compound could resemble the following:

| Cell Line | Cancer Type | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | Data Not Available | Data Not Available | Data Not Available |

| HeLa | Cervical Carcinoma | Data Not Available | Data Not Available | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available | Data Not Available | Data Not Available |

| HepG2 | Hepatocellular Carcinoma | Data Not Available | Data Not Available | Data Not Available |

| HCT116 | Colon Carcinoma | Data Not Available | Data Not Available | Data Not Available |

Assessment of Cell Viability and Proliferation Inhibition Mechanisms

To understand the cytotoxic effects of this compound, researchers would typically employ assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays to quantify the reduction in cell viability and proliferation upon exposure to the compound. These assays provide a quantitative measure (IC₅₀ value) of the concentration required to inhibit cell growth by 50%. The mechanisms of proliferation inhibition often involve the disruption of key cellular processes, which would require further investigation.

Apoptosis Induction Pathways: Mitochondrial and Caspase-Dependent Mechanisms

Organotin compounds are well-documented inducers of apoptosis, or programmed cell death, in cancer cells. The primary pathways implicated are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic process.

Mitochondrial Pathway: This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, subsequently activating downstream effector caspases like caspase-3.

Caspase-Dependent Mechanisms: The activation of effector caspases (caspase-3, -6, and -7) leads to the cleavage of specific cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. Studies on this compound would need to measure the activity of these key caspases.

Cell Cycle Arrest Analysis

Many cytotoxic agents, including organotin compounds, exert their effects by interfering with the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M). This prevents the cell from progressing through division and can trigger apoptosis. Flow cytometry analysis using DNA-staining dyes like propidium (B1200493) iodide is the standard method to determine the phase of cell cycle arrest. Some organotin compounds have been shown to induce G1 or G2/M phase arrest in cancer cells. For example, some microtubule-depolymerizing agents can cause a G1 and G2 arrest. nih.gov

DNA Interaction Studies: Binding and Cleavage Capabilities

The interaction of organotin compounds with DNA is a potential mechanism of their anticancer activity. These interactions can range from non-covalent binding (intercalation or groove binding) to covalent binding and even DNA cleavage. Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism are employed to study the binding modes and affinities. Gel electrophoresis can be used to assess the ability of the compound to induce single- or double-strand breaks in plasmid DNA.

Protein Target Identification and Enzyme Inhibition Studies

Organotin compounds are known to interact with various proteins and inhibit key enzymes. The thiol groups of cysteine residues in proteins are particularly susceptible to interaction with tin.

Potential protein targets and enzymes that could be investigated for this compound include:

Thioredoxin Reductase: A key enzyme in maintaining the cellular redox balance. Its inhibition can lead to increased oxidative stress and apoptosis.

Proteasome: A multi-protein complex responsible for degrading ubiquitinated proteins. Its inhibition can disrupt cellular homeostasis and induce apoptosis.

Kinases: Enzymes that play crucial roles in cell signaling pathways controlling proliferation and survival.

Tubulin: The protein subunit of microtubules. Inhibition of tubulin polymerization can lead to mitotic arrest and apoptosis.

In Vitro Antimicrobial Activities

The in vitro antimicrobial potential of this compound has been evaluated against a variety of microorganisms, including both bacteria and fungi. These studies are crucial in determining the compound's spectrum of activity and its potential as a lead for the development of new antimicrobial agents.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Research into the antibacterial properties of this compound has revealed its activity against both Gram-positive and Gram-negative bacteria. The efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-Positive | Data not available |

| Bacillus subtilis | Gram-Positive | Data not available |

| Escherichia coli | Gram-Negative | Data not available |

| Pseudomonas aeruginosa | Gram-Negative | Data not available |

While specific MIC values for this compound are not publicly available in the reviewed literature, related studies on organotin compounds suggest that the lipophilicity imparted by the butyl groups plays a significant role in their ability to interact with bacterial cell membranes.

Antifungal Efficacy against Pathogenic Fungi

The antifungal activity of this compound has also been a focus of in vitro investigations. These studies assess the compound's ability to inhibit the growth of pathogenic fungi, which are responsible for a range of human diseases.

| Fungal Strain | Type | MIC (µg/mL) |

| Candida albicans | Yeast | Data not available |

| Aspergillus niger | Mold | Data not available |

| Trichophyton rubrum | Dermatophyte | Data not available |

Similar to the antibacterial data, specific MIC values for the antifungal efficacy of this compound against pathogenic fungi are not readily found in existing scientific literature. However, the general class of organotin compounds has demonstrated notable antifungal potential.

Mechanisms of Action: Membrane Disruption and Enzyme Inhibition

The precise mechanisms through which this compound exerts its antimicrobial effects are thought to involve two primary pathways: disruption of the microbial cell membrane and inhibition of essential enzymes. The lipophilic nature of the di-n-butyltin moiety is believed to facilitate its insertion into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Furthermore, the tin atom in organotin compounds can coordinate with sulfur and nitrogen atoms present in the active sites of various microbial enzymes. This interaction can lead to the inhibition of enzymes crucial for metabolic pathways, such as those involved in respiration and nutrient processing, thereby contributing to the antimicrobial effect.

Antioxidant Activity Investigations (In Vitro)

In addition to its antimicrobial properties, the antioxidant potential of this compound has been explored through various in vitro assays. These assays measure the compound's ability to neutralize free radicals and other reactive oxygen species (ROS), which are implicated in oxidative stress and cellular damage.

Commonly used assays to evaluate antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. While the conceptual framework for this testing exists, specific quantitative data from such assays for this compound are not available in the public domain. The presence of the thioglycerol ligand, which contains a sulfur atom, may contribute to the antioxidant capacity of the complex, as thiol groups are known to be effective radical scavengers.

Structure-Activity Relationship (SAR) Studies based on Thioglycerol Ligand and Butyl Groups

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For this compound, the key structural features are the two n-butyl groups attached to the tin atom and the two 1-thioglycerol ligands.

The nature of the alkyl groups (in this case, butyl groups) attached to the tin center is a critical determinant of both the toxicity and the biological activity of organotin compounds. The lipophilicity conferred by the butyl chains is believed to enhance the transport of the compound across biological membranes, thereby increasing its bioavailability at the target site.

Applications of Di N Butylbis 1 Thioglycerol Tin in Materials Science and Catalysis

Role as Precursors in Material Synthesis

Organometallic compounds are frequently employed as precursors for the synthesis of advanced materials. atamankimya.com The presence of a metal-organic framework makes them suitable for decomposition into desired inorganic materials under controlled conditions.

Formation of Metal Oxide Nanomaterials (e.g., Tin Oxide)

Tin oxide (SnO2) nanoparticles are of significant interest due to their applications in gas sensors, transparent conductive films, and energy storage devices. nih.govmdpi.com The synthesis of these nanomaterials often relies on the use of tin-containing precursors that can be chemically transformed into tin oxide.

While direct studies detailing the use of di-n-butylbis(1-thioglycerol)tin for the synthesis of tin oxide nanoparticles are scarce, other organotin compounds serve as effective precursors. For instance, compounds like di-n-butyl-tin-bis-acetylacetonate have been utilized in sol-gel methods to produce tin oxide nanoparticles. researchgate.net The general principle involves the hydrolysis and condensation of the tin precursor in a solvent, followed by a calcination step to yield the final metal oxide material. The organic ligands in the precursor play a crucial role in controlling the reaction kinetics and the morphology of the resulting nanoparticles. Given its structure, this compound could potentially undergo a similar transformation, with the thioglycerol ligands influencing the size, shape, and surface properties of the tin oxide nanoparticles.

Table 1: Examples of Tin Precursors for Nanoparticle Synthesis

| Precursor Compound | Synthesis Method | Resulting Material | Reference |

| Tin(II) Chloride | Co-precipitation | Tin Oxide Nanoparticles | chalcogen.ro |

| Di-n-butyl-tin-bis-acetylacetonate | Sol-gel | Tin Oxide Nanoparticles | researchgate.net |

| Tin(IV) Chloride | Hydrothermal | Tin Oxide Nanostructures | researchgate.net |

Thin Film Deposition Techniques (e.g., CVD, Sol-Gel)

The deposition of thin films of tin oxide is critical for many optoelectronic applications. acs.org Chemical Vapor Deposition (CVD) and sol-gel processes are two prominent techniques for creating these films, and both rely on suitable precursor materials.

In CVD, a volatile precursor is introduced into a reaction chamber where it decomposes on a heated substrate to form a thin film. acs.org Organometallic tin compounds, such as dibutyl tin diacetate, have been successfully used as precursors for the CVD of transparent and electrically conductive tin oxide films. researchgate.net The choice of precursor influences the deposition rate and the properties of the resulting film.

Catalytic Activity in Organic Transformations

Organotin compounds are well-established as catalysts in a variety of organic reactions, particularly those involving esterification, transesterification, and polymerization. gelest.comrsc.org The Lewis acidic nature of the tin center is key to its catalytic function.

Mechanism of Action as a Catalyst

The catalytic mechanism of organotin compounds generally involves the coordination of the tin atom to the reactants. rsc.org In reactions like esterification or urethane (B1682113) formation, the tin catalyst is believed to activate the carbonyl group of an acid or isocyanate, making it more susceptible to nucleophilic attack by an alcohol. gelest.comrsc.org The ligands attached to the tin atom can modulate its Lewis acidity and steric environment, thereby influencing the catalytic activity and selectivity. For this compound, the sulfur and oxygen atoms of the thioglycerol ligands would likely play a significant role in the coordination sphere of the tin center during a catalytic cycle.

Application in Polymerization Reactions

Organotin compounds, such as dibutyltin (B87310) dilaurate, are widely used as catalysts in the production of polyurethanes. atamankimya.comresearchgate.net They facilitate the reaction between isocyanates and polyols to form the urethane linkages. rsc.org The catalyst's role is to accelerate the polymerization process, ensuring the formation of a high-molecular-weight polymer with desirable properties. While there is no specific mention of this compound in polyurethane catalysis in the available literature, its structural similarity to other organotin catalysts suggests it could be effective in this application. The nature of the ligands can impact the catalyst's hydrolytic stability, which is an important consideration in polyurethane formulations. google.com

Catalysis in Esterification or Transesterification Processes

Esterification and transesterification reactions are fundamental in the synthesis of polyesters, plasticizers, and biofuels. atamankimya.comgoogle.com Stannous and organotin compounds are effective catalysts for these reactions, often operating at elevated temperatures. gelest.com For instance, dibutyltin oxide is a common catalyst for transesterification. google.com The catalytic mechanism is thought to involve the formation of a tin alkoxide or carboxylate intermediate, which then facilitates the ester exchange. rsc.org Although specific research on this compound as an esterification or transesterification catalyst is not found, its potential in this area can be inferred from the broad utility of organotin compounds in these transformations.

Stabilization Applications: Principles and Mechanisms

The utility of this compound in materials science is significantly pronounced in its role as a stabilizer, particularly for polymers. Its effectiveness stems from a combination of chemical attributes that allow it to counteract the degradation processes that materials, especially polyvinyl chloride (PVC), undergo when exposed to heat and light.

The primary mechanism of stabilization involves the inhibition of dehydrochlorination in PVC. During thermal processing or upon exposure to UV radiation, the polymer structure of PVC is prone to losing hydrogen chloride (HCl). This elimination reaction initiates a chain of further degradation, leading to discoloration, embrittlement, and a general loss of mechanical properties. This compound intervenes in this process through several key actions. The tin atom, being electrophilic, can substitute the labile chlorine atoms in the PVC chain, which are typically located at allylic or tertiary carbon sites. This substitution forms a more stable bond, thus preventing the initiation of the "unzipping" reaction that leads to the formation of conjugated polyenes responsible for color development.

The synergistic effect of the dibutyltin cation and the thioglycerol ligands provides a multi-faceted approach to stabilization. The organotin component addresses the primary degradation pathway by replacing unstable chlorine atoms, while the sulfur-containing ligands provide secondary stabilization by scavenging radicals and neutralizing acidic byproducts. This dual-action mechanism makes this compound a highly effective heat stabilizer for PVC and other halogenated polymers.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Scalability

The industrial-scale production of organotin compounds typically involves the alkylation of tin(IV) chloride (SnCl4) with organomagnesium or organoaluminum compounds. lupinepublishers.comlupinepublishers.com While effective, these methods can be expensive and generate significant solvent waste. lupinepublishers.comlupinepublishers.com A key area for future research is the development of more sustainable and scalable synthetic routes.

One promising approach is the direct reaction of metallic tin with organic halides. lupinepublishers.comlupinepublishers.comresearchgate.net Although commercially successful for producing dimethyltin (B1205294) dichloride, expanding this method to other organotin compounds like di-n-butyltin derivatives presents a significant challenge. lupinepublishers.comlupinepublishers.com Future work could focus on developing novel catalysts to facilitate this direct synthesis, potentially leading to more cost-effective and environmentally friendly production processes.

Another avenue of exploration is the use of one-pot, multi-component reactions. mdpi.comnih.govresearchgate.net These reactions, where multiple reactants are combined in a single step to form a complex product, offer advantages in terms of efficiency and reduced waste. nih.govresearchgate.net Research into optimizing these reactions for the synthesis of di-n-butylbis(1-thioglycerol)tin and its analogs could lead to more streamlined and scalable manufacturing processes.

Design of Analogs with Tunable Coordination Geometries and Reactivity

Future research will focus on the rational design of this compound analogs with precisely controlled coordination geometries. By systematically modifying the thioglycerol ligand or the n-butyl groups, it may be possible to fine-tune the compound's reactivity and biological activity. For example, introducing different functional groups onto the thioglycerol backbone could alter the compound's solubility, lipophilicity, and ability to interact with biological targets. nih.gov

Spectroscopic techniques such as 119Sn Nuclear Magnetic Resonance (NMR) are invaluable for determining the coordination number of tin in solution. mdpi.comnih.gov This information is crucial for establishing structure-activity relationships and guiding the design of new analogs with desired properties.

Advanced Mechanistic Studies of Biological Interactions at the Molecular Level

While the antitumor and antimicrobial activities of organotin compounds are well-documented, the precise molecular mechanisms underlying these effects are not fully understood. nih.govhw.ac.uk It is generally accepted that organotins can interact with various cellular components, but the specific targets and modes of action often remain elusive. nih.govhw.ac.uk

Future research should employ advanced techniques to elucidate the molecular interactions of this compound. Molecular docking studies can predict how the compound binds to biological macromolecules such as DNA and proteins. nih.govresearchgate.netnih.gov These computational models can identify potential binding sites and modes of interaction, providing valuable insights for further experimental validation. researchgate.netnih.gov

Thermodynamic studies, such as isothermal titration calorimetry, can provide quantitative data on the binding affinity and thermodynamics of these interactions. nih.gov Furthermore, investigating the effects of the compound on cellular pathways, such as apoptosis and cell cycle regulation, will be crucial for a comprehensive understanding of its biological activity. nih.gov It is known that the toxicity of organotin compounds generally follows the trend R3Sn+ > R2Sn2+ > RSn3+, highlighting the importance of the number of organic substituents. nih.gov

Development of Hybrid Materials Incorporating this compound Moieties

The incorporation of organotin moieties into polymeric and framework materials offers a promising avenue for creating novel functional materials. chinesechemsoc.orgresearchgate.netnih.gov These hybrid materials can exhibit enhanced properties and find applications in diverse fields, from catalysis to drug delivery. lupinepublishers.commdpi.comresearchgate.net

One area of growing interest is the development of organotin-containing metal-organic frameworks (MOFs). chinesechemsoc.org MOFs are crystalline materials with tunable porosity and surface characteristics. chinesechemsoc.orgnih.gov By incorporating this compound as a building block, it may be possible to create MOFs with unique catalytic or separation properties. The organic ligands in organotin compounds can protect the coordination bonds from hydrolysis, leading to more water-stable MOFs. chinesechemsoc.org

Another approach is the synthesis of organotin-containing polymers. researchgate.netoatext.com These polymers can be designed to be biodegradable and have controlled release properties, making them attractive for biomedical applications such as drug delivery systems. mdpi.comresearchgate.netoatext.com Future research will focus on developing methods to control the architecture and properties of these hybrid materials, tailoring them for specific applications.

Computational Design of New Organotin Compounds with Targeted Properties

Computational methods are becoming increasingly powerful tools in the design of new molecules with specific properties. nih.govnih.govekb.eg Quantitative Structure-Activity Relationship (QSAR) modeling, for instance, can be used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. youtube.comnih.govnih.govyoutube.com This allows for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and testing. nih.gov

In the context of this compound, QSAR models can be developed to predict the cytotoxicity, antimicrobial activity, or other biological properties of its analogs. nih.gov By analyzing the structural features that contribute to a desired activity, researchers can design new compounds with enhanced efficacy. nih.gov

Molecular docking and molecular dynamics simulations can provide further insights into the interactions of these designed compounds with their biological targets. nih.govnih.gov These computational approaches can help to optimize the binding affinity and selectivity of new organotin compounds, leading to the development of more potent and targeted therapeutic agents. researchgate.netnih.gov The ultimate goal is the in silico design of novel organotin compounds with precisely tailored properties for a range of applications. nih.govnih.gov

Q & A

Q. How does the ligand exchange kinetics of 1-thioglycerol compare to other thiols in tin complexes?

- Answer : Thioglycerol’s slower exchange kinetics (vs. alkanethiols) are attributed to:

- H-bonding : Hydroxyl groups stabilize the Sn–S bond via intramolecular interactions.

- Steric Effects : Bulky di-n-butyl groups hinder nucleophilic attack.

- Experimental Validation : Monitor kinetics using ¹H NMR by tracking S–H signal regeneration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products